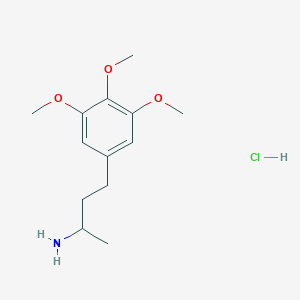
4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride is a chemical compound with the molecular formula C13H21NO3·HCl It is known for its unique structure, which includes a trimethoxyphenyl group attached to a butan-2-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4,5-trimethoxybenzaldehyde and nitroethane.
Formation of Nitroalkene: The aldehyde is condensed with nitroethane in the presence of a base such as ammonium acetate to form the nitroalkene intermediate.
Reduction: The nitroalkene is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Similar structure but with an ethylamine backbone.
4-Methoxyamphetamine: Contains a methoxy group instead of a trimethoxyphenyl group.
Mescaline: A naturally occurring compound with a similar trimethoxyphenyl structure.
Uniqueness
4-(3,4,5-Trimethoxyphenyl)butan-2-amine;hydrochloride is unique due to its specific combination of a trimethoxyphenyl group and a butan-2-amine backbone. This structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-9(14)5-6-10-7-11(15-2)13(17-4)12(8-10)16-3;/h7-9H,5-6,14H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXDNYMLHLEZCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=C(C(=C1)OC)OC)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B2826549.png)
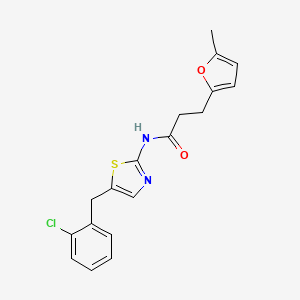
![4-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2826553.png)
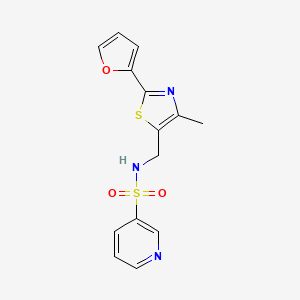
![2-(methylthio)-1H-benzo[d]imidazole hydroiodide](/img/structure/B2826555.png)
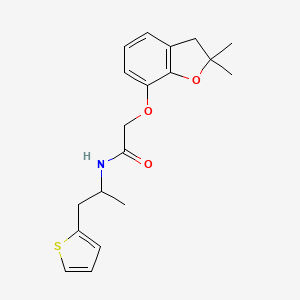
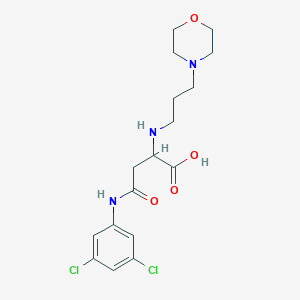
![Methyl 2-[5,7-dimethyl-2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2826558.png)
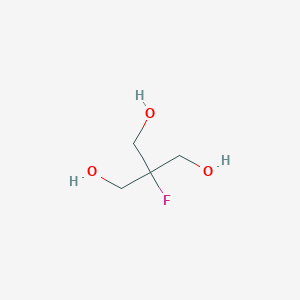

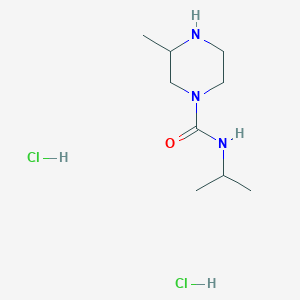
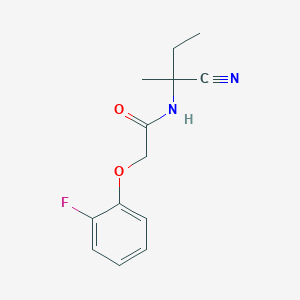
![Tert-butyl 4-(methoxymethyl)-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate](/img/structure/B2826569.png)
![3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2826571.png)
